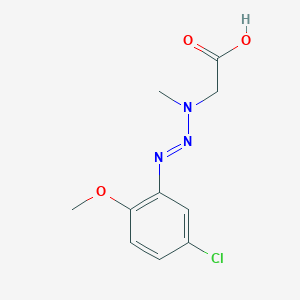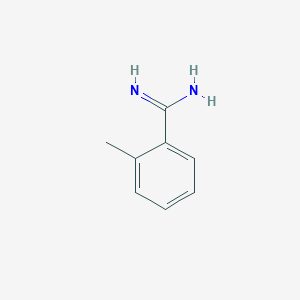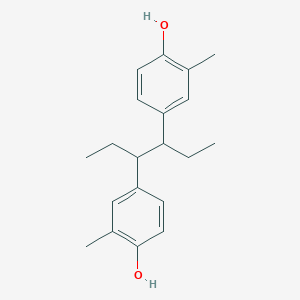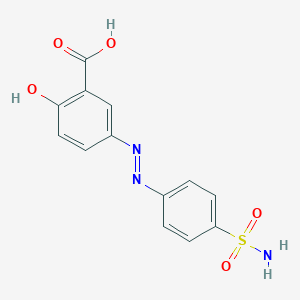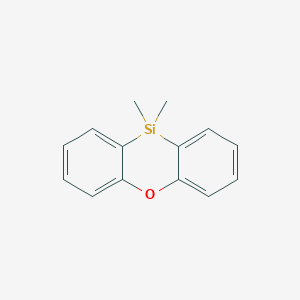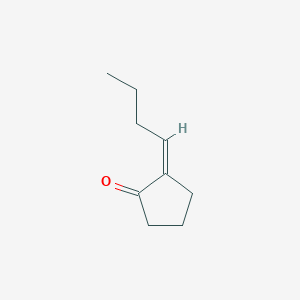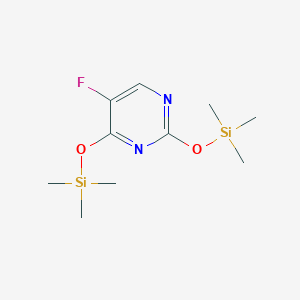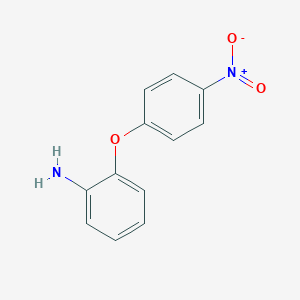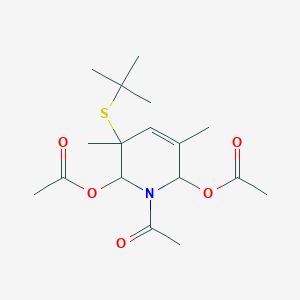
(1-Acetyl-6-acetyloxy-5-tert-butylsulfanyl-3,5-dimethyl-2,6-dihydropyridin-2-yl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Acetyl-6-acetyloxy-5-tert-butylsulfanyl-3,5-dimethyl-2,6-dihydropyridin-2-yl) acetate, also known as ABDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been shown to possess unique biochemical and physiological effects that make it a promising candidate for further investigation.
Mecanismo De Acción
(1-Acetyl-6-acetyloxy-5-tert-butylsulfanyl-3,5-dimethyl-2,6-dihydropyridin-2-yl) acetate has been shown to act as a calcium channel blocker, which means that it can inhibit the influx of calcium ions into cells. This mechanism of action is thought to be responsible for many of the physiological effects of (1-Acetyl-6-acetyloxy-5-tert-butylsulfanyl-3,5-dimethyl-2,6-dihydropyridin-2-yl) acetate, including its potential therapeutic applications.
Biochemical and Physiological Effects:
(1-Acetyl-6-acetyloxy-5-tert-butylsulfanyl-3,5-dimethyl-2,6-dihydropyridin-2-yl) acetate has been shown to have a range of biochemical and physiological effects, including its ability to inhibit the influx of calcium ions into cells. This effect can lead to a reduction in blood pressure and a decrease in cardiac contractility, which could be beneficial in the treatment of various cardiovascular diseases. (1-Acetyl-6-acetyloxy-5-tert-butylsulfanyl-3,5-dimethyl-2,6-dihydropyridin-2-yl) acetate has also been shown to have antioxidant properties, which could have important implications for the treatment of various diseases such as cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (1-Acetyl-6-acetyloxy-5-tert-butylsulfanyl-3,5-dimethyl-2,6-dihydropyridin-2-yl) acetate in lab experiments is its unique mechanism of action, which could provide valuable insights into the physiological processes involved in the regulation of calcium ion influx. However, there are also limitations to using (1-Acetyl-6-acetyloxy-5-tert-butylsulfanyl-3,5-dimethyl-2,6-dihydropyridin-2-yl) acetate, including its potential toxicity and the need for further investigation into its long-term effects.
Direcciones Futuras
There are many potential future directions for research involving (1-Acetyl-6-acetyloxy-5-tert-butylsulfanyl-3,5-dimethyl-2,6-dihydropyridin-2-yl) acetate, including its potential use as a therapeutic agent for various cardiovascular diseases and cancer. Additionally, further investigation into the mechanism of action of (1-Acetyl-6-acetyloxy-5-tert-butylsulfanyl-3,5-dimethyl-2,6-dihydropyridin-2-yl) acetate could provide valuable insights into the regulation of calcium ion influx and its role in various physiological processes.
Métodos De Síntesis
(1-Acetyl-6-acetyloxy-5-tert-butylsulfanyl-3,5-dimethyl-2,6-dihydropyridin-2-yl) acetate can be synthesized using a variety of methods, including the reaction of 2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine with tert-butyl thiol and acetic anhydride. This reaction results in the formation of (1-Acetyl-6-acetyloxy-5-tert-butylsulfanyl-3,5-dimethyl-2,6-dihydropyridin-2-yl) acetate, which can then be purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
(1-Acetyl-6-acetyloxy-5-tert-butylsulfanyl-3,5-dimethyl-2,6-dihydropyridin-2-yl) acetate has been used in a range of scientific research applications, including the study of its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One of the most significant areas of research involving (1-Acetyl-6-acetyloxy-5-tert-butylsulfanyl-3,5-dimethyl-2,6-dihydropyridin-2-yl) acetate is its potential use as a calcium channel blocker, which could have important implications for the treatment of various diseases such as hypertension and cardiac arrhythmias.
Propiedades
Número CAS |
18833-89-1 |
|---|---|
Nombre del producto |
(1-Acetyl-6-acetyloxy-5-tert-butylsulfanyl-3,5-dimethyl-2,6-dihydropyridin-2-yl) acetate |
Fórmula molecular |
C17H27NO5S |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
(1-acetyl-6-acetyloxy-5-tert-butylsulfanyl-3,5-dimethyl-2,6-dihydropyridin-2-yl) acetate |
InChI |
InChI=1S/C17H27NO5S/c1-10-9-17(8,24-16(5,6)7)15(23-13(4)21)18(11(2)19)14(10)22-12(3)20/h9,14-15H,1-8H3 |
Clave InChI |
VWMMEGKZVFLPDO-UHFFFAOYSA-N |
SMILES |
CC1=CC(C(N(C1OC(=O)C)C(=O)C)OC(=O)C)(C)SC(C)(C)C |
SMILES canónico |
CC1=CC(C(N(C1OC(=O)C)C(=O)C)OC(=O)C)(C)SC(C)(C)C |
Sinónimos |
1-Acetyl-3-(tert-butylthio)-1,2,3,6-tetrahydro-3,5-dimethyl-2,6-pyridinediol diacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





